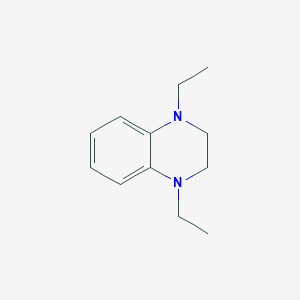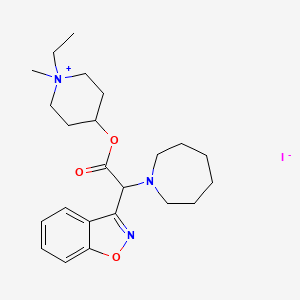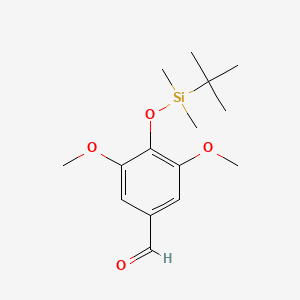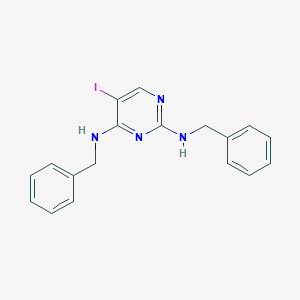
(-)-Erinacin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Erinacin A is a natural product isolated from the mushroom species Hericium erinaceus, commonly known as lion’s mane. It is a member of the cyathane diterpenoid family and has been studied for its medicinal properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. It is also known to possess antioxidant and anti-bacterial activities.
科学研究应用
(-)-Erinacin A has been studied in a variety of scientific research applications due to its potential medicinal properties. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its antioxidant and anti-bacterial activities. In addition, (-)-Erinacin A has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
作用机制
The mechanism of action of (-)-Erinacin A is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and matrix metalloproteinase-2 (MMP-2). In addition, (-)-Erinacin A is believed to act through the inhibition of histone deacetylases (HDACs) and the activation of nuclear factor kappa B (NF-kB).
Biochemical and Physiological Effects
(-)-Erinacin A has been studied for its potential biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been found to possess antioxidant and anti-bacterial activities. It has also been found to possess the potential to reduce inflammation and oxidative stress, as well as to protect against neuronal damage.
实验室实验的优点和局限性
The use of (-)-Erinacin A in laboratory experiments has several advantages. It is relatively easy to synthesize in a laboratory setting and is relatively inexpensive. In addition, it has been found to possess a variety of medicinal properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, there are also some limitations to the use of (-)-Erinacin A in laboratory experiments. It is not yet fully understood how it works, and its effects may vary depending on the concentration and the experimental conditions. In addition, it may not be suitable for use in all laboratory experiments due to its potential toxicity.
未来方向
There are a variety of potential future directions for (-)-Erinacin A research. These include further research into its mechanism of action, as well as further research into its potential therapeutic applications. In addition, further research into its potential toxicological effects and its potential interactions with other compounds is also needed. Finally, further research into the potential use of (-)-Erinacin A in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders, is also needed.
合成方法
(-)-Erinacin A can be synthesized in a laboratory setting using a variety of methods. One of the most commonly used methods is the acid-catalyzed Diels-Alder reaction of 1,3-dienes with aldehydes. This reaction is used to form the bicyclic ring structure of (-)-Erinacin A. Other methods include the use of organocatalysts, such as the use of pyrrolidine-2-carboxylic acid, to form the bicyclic ring structure. (-)-Erinacin A can also be synthesized through the use of a palladium-catalyzed cross-coupling reaction of aryl halides with organometallic reagents.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Erinacin A involves a total of 18 steps and can be divided into four main stages: (1) synthesis of the key intermediate, (2) construction of the tricyclic core, (3) introduction of the side chains, and (4) final functional group transformations.", "Starting Materials": [ "L-tyrosine", "methyl acrylate", "2-methyl-2-butene", "dimethyl malonate", "methyl iodide", "sodium hydride", "p-toluenesulfonic acid", "sodium borohydride", "sodium cyanoborohydride", "magnesium", "lithium aluminum hydride", "acetic anhydride", "benzaldehyde", "ethyl chloroformate", "methyl magnesium bromide", "methyl vinyl ketone", "methyl lithium", "hydrogen peroxide" ], "Reaction": [ "L-tyrosine is first protected as its methyl ester using methyl iodide and sodium hydride.", "The protected tyrosine is then converted to the key intermediate via a series of reactions involving methyl acrylate, 2-methyl-2-butene, and dimethyl malonate.", "The key intermediate is then subjected to a series of reactions involving p-toluenesulfonic acid, sodium borohydride, and sodium cyanoborohydride to construct the tricyclic core.", "The side chains are then introduced via a series of reactions involving magnesium, lithium aluminum hydride, acetic anhydride, benzaldehyde, and ethyl chloroformate.", "The final functional group transformations involve reactions with methyl magnesium bromide, methyl vinyl ketone, methyl lithium, and hydrogen peroxide to produce (-)-Erinacin A." ] } | |
CAS 编号 |
180854-04-0 |
产品名称 |
(-)-Erinacin A |
分子式 |
C₂₅H₃₆O₆ |
分子量 |
432.55 |
同义词 |
[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde |
产品来源 |
United States |
Q & A
Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?
A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of (-)-Erinacin A itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.
Q2: Are there established methods for producing (-)-Erinacin A?
A3: One of the provided studies explores the production of (-)-Erinacin A through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and (-)-Erinacin A yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing (-)-Erinacin A production through controlled cultivation techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






